Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
描述
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride (CAS: 2376990-30-4) is a bifunctional compound combining a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand with a polyethylene glycol (PEG2) linker and a terminal amine group. Its molecular formula is C₂₁H₂₇ClN₄O₈, with a molecular weight of 498.92 g/mol and purity ≥95% . It is widely used in PROTAC (Proteolysis-Targeting Chimeras) development, enabling targeted protein degradation by recruiting the ubiquitin-proteasome system . Applications extend to nanotechnology, drug delivery, and immunomodulatory cancer therapies .
属性
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQBYYTYFGXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Starting Materials
Thalidomide derivative with a reactive carboxylic acid or activated ester group : This is often prepared by functionalizing the thalidomide core at the 4-position (isoindoline ring) to introduce a carboxyl or activated ester suitable for amide coupling.
PEG2-C2-NH2 linker : A bifunctional PEG linker with two ethylene glycol units and a two-carbon spacer terminating in a primary amine group.
Stepwise Preparation
Activation of Thalidomide Carboxyl Group
The carboxylic acid functional group on the thalidomide derivative is activated using common peptide coupling reagents such as:
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
This activation forms an active ester intermediate (e.g., NHS ester), facilitating amide bond formation.
-
The activated thalidomide intermediate is reacted with the amino-terminated PEG2-C2 linker under mild conditions, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often conducted at room temperature or slightly elevated temperatures (25–40°C) to promote coupling.
-
The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or preparative thin-layer chromatography (TLC) to isolate the pure Thalidomide-O-amido-PEG2-C2-NH2.
Conversion to Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), improving compound stability and solubility.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Activation of Thalidomide | DCC/NHS or EDC/NHS | DMF or DMSO | 0–25°C | 1–3 hours | Formation of active ester |
| Amide Coupling | PEG2-C2-NH2 linker | DMF or DMSO | 25–40°C | 4–24 hours | Stirring under inert atmosphere |
| Purification | RP-HPLC or preparative TLC | N/A | Ambient | N/A | Isolation of pure product |
| Salt Formation | HCl gas or HCl in ether/ethanol | Ether/Ethanol | 0–25°C | 0.5–1 hour | Formation of hydrochloride salt |
Comparative Data Table of Related Compounds
Note: Molecular formula and weight for PEG2 derivative estimated based on PEG1 analogues and PEG unit increments.
化学反应分析
反应类型: 沙利度胺 - 接头基 14 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成反应性中间体。
还原: 还原反应可以改变接头基上的官能团,从而改变其性质。
取代: 取代反应用于将不同的官能团引入接头基,增强其反应性和特异性。
常见的试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤代烃,酰氯。
形成的主要产物: 这些反应形成的主要产物包括各种具有修饰官能团的沙利度胺 - 接头基 14 衍生物,这些衍生物可以进一步用于靶向蛋白降解应用 .
科学研究应用
Cancer Treatment
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has shown significant promise in cancer therapy, particularly for hematological malignancies such as multiple myeloma. Its immunomodulatory properties help regulate the immune response against tumor cells.
- Case Study Example : Clinical trials have indicated improved survival rates in patients with multiple myeloma when treated with thalidomide derivatives, including this compound, due to enhanced binding affinity for cereblon .
Neurodegenerative Diseases
Research suggests that this compound may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, highlighting its potential in conditions like Alzheimer's disease .
Autoimmune Disorders
The ability to regulate pro-inflammatory cytokines positions this compound as a candidate for treating autoimmune diseases characterized by excessive inflammation.
- Clinical Trials : Ongoing trials are assessing its efficacy in conditions such as Crohn's disease and rheumatoid arthritis .
The biological activity of this compound can be compared with other thalidomide derivatives:
| Compound Name | Mechanism of Action | Therapeutic Area | Notable Findings |
|---|---|---|---|
| This compound | E3 Ligase Ligand | Cancer, Neurodegenerative Diseases | Enhanced solubility and unique pharmacokinetics |
| Thalidomide | Immunomodulation | Multiple Myeloma | Associated with teratogenic effects |
| Other Thalidomide Derivatives | Varies | Various cancers | Different binding affinities and side effects |
Research Findings
Recent studies have reinforced the therapeutic potential of this compound:
- In Vitro Studies : Demonstrated significant reductions in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in cell cultures exposed to lipopolysaccharides (LPS), indicating robust anti-inflammatory properties .
- Biochemical Analysis : The PEG linker enhances solubility and stability, facilitating effective interactions with proteins and enzymes involved in cellular processes .
作用机制
沙利度胺 - 接头基 14 的作用机制涉及其与塞瑞布隆的结合,塞瑞布隆是 E3 泛素连接酶复合物的一个组成部分。这种结合诱导靶蛋白募集到该复合物中,导致其泛素化,随后被蛋白酶体降解。该过程选择性降解致病蛋白,从而发挥治疗作用。 涉及的分子靶点和途径包括降解转录因子,如 IKZF1 和 IKZF3,这些转录因子与多发性骨髓瘤的发病机制有关 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its PEG2 linker and amine terminus, which differentiate it from analogs with varying PEG lengths, functional groups, or E3 ligase ligands. Below is a comparative analysis:
Table 1: Comparison of Thalidomide-Based PROTAC Linker Conjugates
Research Findings
Degradation Efficiency :
Solubility and Bioavailability :
生物活性
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker and an amido group. This compound primarily functions as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation.
The biological activity of this compound is largely attributed to its interaction with cereblon. This interaction facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism can be summarized as follows:
- Cereblon Binding : The compound binds to cereblon, which is part of the cullin-RING ligase 4 (CRL4) complex.
- Target Protein Recruitment : Upon binding, cereblon recruits target proteins that are marked for degradation.
- Ubiquitination : The targeted proteins undergo ubiquitination, tagging them for destruction by the proteasome.
- Cellular Effects : This process influences various cellular functions, including apoptosis, immune response modulation, and inflammation regulation.
Applications and Therapeutic Potential
This compound has shown promise in several therapeutic areas:
- Cancer Treatment : Its ability to modulate immune responses and target cancer cell survival pathways makes it a candidate for cancer therapies, particularly in hematological malignancies.
- Neurodegenerative Diseases : Research indicates potential neuroprotective effects through modulation of inflammatory pathways and oxidative stress responses.
- Autoimmune Disorders : By regulating pro-inflammatory cytokines, this compound may help manage conditions characterized by excessive inflammation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : Experiments demonstrate that this compound effectively reduces levels of inflammatory markers such as IL-1β and iNOS in cell cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .
- In Vivo Models : Animal studies have shown that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, supporting its potential use in neurodegenerative conditions .
- Comparative Analysis : A comparative study with other thalidomide derivatives revealed that this compound exhibits unique pharmacokinetic properties due to its specific PEG linker length and terminal amine group, enhancing its solubility and reactivity.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Multiple Myeloma : Patients treated with thalidomide derivatives have shown improved survival rates and reduced disease progression. This compound's enhanced binding affinity for cereblon may contribute to these outcomes.
- Chronic Inflammatory Conditions : Clinical trials are underway to assess its efficacy in conditions such as Crohn's disease and rheumatoid arthritis, where modulation of immune responses is critical.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H25ClN4O6 |
| Molecular Weight | 440.88 g/mol |
| CAS Number | 2245697-87-2 |
| Mechanism of Action | E3 ligase-mediated degradation |
| Therapeutic Areas | Cancer, Neurodegenerative diseases, Autoimmune disorders |
| Key Biological Effects | Anti-inflammatory, Immunomodulatory |
常见问题
Basic Research Questions
Q. What is the structural composition of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride, and how does it influence its role in PROTAC design?
- Answer: The compound comprises three key components: (1) a thalidomide-derived cereblon-binding moiety for E3 ubiquitin ligase recruitment, (2) a PEG2 linker to enhance solubility and reduce nonspecific interactions, and (3) a terminal amine group (as hydrochloride salt) for conjugation to target protein ligands. The PEG2 linker balances hydrophilicity and flexibility, enabling optimal spatial orientation for ternary complex formation between the PROTAC, cereblon, and the target protein .
Q. What are the recommended protocols for synthesizing and characterizing this compound?
- Answer: Synthesis involves sequential steps: (i) thalidomide derivatization to introduce the amide bond, (ii) PEG2 linker attachment via carbodiimide-mediated coupling, and (iii) hydrochloride salt formation. Characterization requires HPLC (≥95% purity), NMR (to confirm PEG2 linker integrity), and mass spectrometry (to validate molecular weight, e.g., 498.92 g/mol for C21H27ClN4O8) .
Q. How does the hydrochloride salt form affect the compound’s stability and solubility?
- Answer: The hydrochloride salt improves aqueous solubility (critical for cellular uptake) and enhances stability by reducing hygroscopicity. Storage at -20°C in desiccated conditions is recommended to prevent hydrolysis of the amide bond or PEG linker degradation .
Advanced Research Questions
Q. How can researchers optimize the PEG2 linker length and flexibility for specific protein targets in PROTAC design?
- Answer: Systematic evaluation of linker length (e.g., PEG2 vs. PEG3/PEG4 analogs) and rigidity (e.g., alkyl vs. PEG spacers) is required. Computational modeling (e.g., molecular dynamics simulations) can predict ternary complex formation efficiency. Experimentally, compare degradation efficiency (DC50 values) and binding kinetics (SPR or ITC) across analogs .
Q. What analytical strategies resolve conflicting data on target protein degradation efficiency in cellular models?
- Answer: Orthogonal assays are critical:
- Western blotting to quantify target protein levels.
- Cellular thermal shift assays (CETSA) to confirm target engagement.
- Proteomic profiling to identify off-target effects (e.g., unintended protein degradation).
Discrepancies may arise from variable cereblon expression levels; validate using cereblon-knockout cell lines as controls .
Q. How can hydrolysis or aggregation of the compound be mitigated in aqueous buffer systems?
- Answer: To prevent hydrolysis:
- Use low-temperature buffers (4°C) during reconstitution.
- Avoid prolonged exposure to alkaline conditions (pH > 8).
To minimize aggregation: - Incorporate surfactants (e.g., 0.01% Tween-20) in working solutions.
- Confirm monodispersity via dynamic light scattering (DLS) .
Q. What methodologies assess off-target effects of PROTACs incorporating this compound?
- Answer:
- Global ubiquitinome profiling to map ubiquitination events.
- RNA-seq to monitor transcriptional changes.
- Rescue experiments with proteasome inhibitors (e.g., MG-132) to confirm degradation specificity.
Note: Thalidomide derivatives may independently modulate NF-κB or TNF-α pathways; include thalidomide-only controls .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s degradation efficiency across cell lines?
- Answer: Variability may stem from:
- Cellular context: Cereblon expression levels (validate via qPCR/Western blot).
- PROTAC stoichiometry: Optimize molar ratios of E3 ligase and target protein ligands.
- Assay sensitivity: Use NanoBRET or HiBiT systems for real-time degradation monitoring.
Cross-validate findings with structurally distinct PROTACs (e.g., VHL-based) to isolate compound-specific effects .
Key Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
